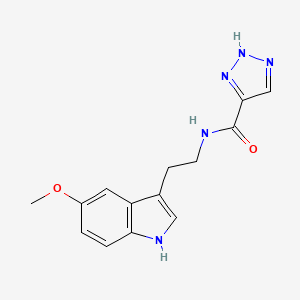

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide

Description

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a hybrid molecule combining a 5-methoxyindole core linked via an ethyl group to a 1,2,3-triazole-5-carboxamide moiety. This compound’s synthesis likely involves coupling reactions similar to those described in , where carboxamide derivatives are formed using EDCI/HOBt activation .

Properties

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-21-10-2-3-12-11(6-10)9(7-16-12)4-5-15-14(20)13-8-17-19-18-13/h2-3,6-8,16H,4-5H2,1H3,(H,15,20)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLJALGKVGHLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NNN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives can interact with various enzymes and proteins. For instance, a similar compound, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, has been shown to interact with Ribosyldihydronicotinamide dehydrogenase [quinone], a human enzyme

Cellular Effects

Given its structural similarity to other indole derivatives, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide are not well-characterized. It is possible that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional characteristics are compared to related derivatives below.

Structural and Functional Modifications

Table 1: Comparative Analysis of Key Compounds

Key Observations

Functional Groups: The target compound’s triazole-carboxamide group contrasts with 5-MeO-DALT’s diallylamine moiety, which lacks hydrogen-bonding capacity .

Spectral Properties :

- IR spectra for carboxamide derivatives (e.g., 8c , 7b ) consistently show C=O stretches at ~1725–1741 cm⁻¹, while triazole C-H/N-H stretches appear at ~3285 cm⁻¹ .

- ¹H NMR signals for the indole ethyl linker (δ ~2.6–3.0 ppm) and triazole protons (δ ~8.0–8.1 ppm) are conserved across analogs .

Synthetic Yields :

- Carboxamide derivatives synthesized via EDCI/HOBt coupling (e.g., ) typically yield 62–88%, comparable to 8c and 7b .

Biological Implications :

- 5-MeO-DALT ’s psychoactivity suggests the indole-ethyl scaffold’s relevance to CNS targets. The target compound’s carboxamide may alter pharmacokinetics (e.g., reduced blood-brain barrier penetration) compared to amine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.